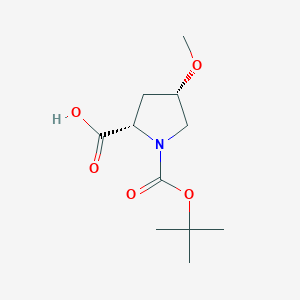

(2S,4S)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid

Descripción

(2S,4S)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid (CAS: 83623-93-2) is a chiral pyrrolidine derivative widely employed in pharmaceutical synthesis, particularly in the development of proteolysis-targeting chimeras (PROTACs) and other bioactive molecules . The compound features a tert-butoxycarbonyl (Boc) protective group at the N1 position and a methoxy substituent at the C4 position, which contribute to its stability and reactivity in peptide coupling reactions . Its stereochemical configuration (2S,4S) is critical for enabling precise molecular interactions in drug design, making it a cornerstone in structure-guided synthesis .

Propiedades

IUPAC Name |

(2S,4S)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-7(16-4)5-8(12)9(13)14/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COHIMMPWCAHSFN-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00570233 | |

| Record name | (4S)-1-(tert-Butoxycarbonyl)-4-methoxy-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83623-93-2 | |

| Record name | (4S)-1-(tert-Butoxycarbonyl)-4-methoxy-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,4S)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with the commercially available starting material, (S)-4-methoxypyrrolidine-2-carboxylic acid.

Protection of the Amine Group: The amine group of the starting material is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA). The reaction is carried out in an organic solvent like dichloromethane (DCM) at room temperature.

Purification: The crude product is purified using techniques such as column chromatography to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced waste generation .

Análisis De Reacciones Químicas

Types of Reactions

(2S,4S)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of free amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Antiviral and Antimicrobial Properties

Research indicates that pyrrolidine derivatives exhibit antiviral and antimicrobial activities. Specifically, (2S,4S)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid has been investigated for its efficacy against viral infections. A study demonstrated that derivatives with a similar structure showed significant inhibition of viral replication in vitro, suggesting potential for development into antiviral agents .

1.2 Peptide Synthesis

This compound serves as a valuable building block in peptide synthesis. Its ability to form stable linkages with amino acids makes it an attractive option for constructing cyclic peptides, which are known for their enhanced stability and bioactivity compared to linear peptides. Research has shown that incorporating this compound into peptide chains can improve pharmacokinetic properties .

Organic Synthesis Applications

2.1 Chiral Auxiliary

In asymmetric synthesis, this compound acts as a chiral auxiliary. Its use facilitates the selective formation of enantiomers in reactions such as alkylation and acylation. A notable case study involved the synthesis of a chiral drug where this compound was pivotal in achieving high enantiomeric excess .

2.2 Reaction Medium

The compound has also been explored as a reaction medium for various organic transformations due to its ability to stabilize reactive intermediates. This property enhances reaction yields and selectivity, particularly in the synthesis of complex organic molecules .

Material Science Applications

3.1 Polymer Chemistry

In the field of polymer chemistry, this compound has been utilized to develop novel biodegradable polymers. These polymers are synthesized through the copolymerization of this compound with other monomers, resulting in materials with desirable mechanical properties and environmental compatibility .

Data Summary Table

Mecanismo De Acción

The mechanism of action of (2S,4S)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid depends on its specific application. In general, the compound can interact with biological targets such as enzymes or receptors, modulating their activity. The Boc protecting group can be selectively removed to expose the active amine, which can then participate in further chemical reactions or biological interactions.

Comparación Con Compuestos Similares

Stereochemical Variants

The stereochemistry of pyrrolidine derivatives significantly influences their physicochemical properties and biological activity. Key stereoisomers include:

The (2S,4S) isomer is often preferred in drug development due to its optimal spatial arrangement for target binding, whereas the (2S,4R) variant is utilized in antibiotic intermediates .

Substituent Variations

Modifications at the C4 position alter solubility, reactivity, and biological activity:

The methoxy group in the target compound enhances polarity compared to bulkier substituents like phenyl or methoxymethyl, which may improve membrane permeability .

Antibiotic Development

(2S,4R)-1-Boc-4-(3-methoxypropyl)pyrrolidine-2-carboxylic acid (CAS: N/A) serves as a precursor in macrolide antibiotics, leveraging its extended alkyl chain for bacterial membrane interaction .

Industrial Scalability

The Boc group in these compounds facilitates large-scale synthesis by protecting the amine during multi-step reactions. For instance, (2S,4S)-1-Boc-4-hydroxypyrrolidine-2-carboxylic acid (a hydroxyl analog) is used in kilogram-scale production of antiviral agents .

Actividad Biológica

(2S,4S)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, commonly referred to as Boc-Hyp(OMe)-OH, is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group and a methoxy substitution at the 4-position of the pyrrolidine ring. Understanding its biological activity is crucial for its application in drug design and therapeutic development.

- Molecular Formula : C₁₁H₁₉NO₅

- Molecular Weight : 245.27 g/mol

- CAS Number : 83623-93-2

- IUPAC Name : this compound

The biological activity of this compound is primarily linked to its interaction with various biological targets, particularly in the context of amino acid transport and cancer cell proliferation.

Amino Acid Transport Inhibition

Recent studies have demonstrated that derivatives of this compound can inhibit amino acid transporters such as ASCT2 (SLC1A5). This transporter plays a significant role in amino acid homeostasis and is often upregulated in cancer cells. Inhibitors like Lc-BPE derived from similar scaffolds have shown sub-micromolar potency against ASCT2, suggesting that this compound may exhibit similar properties .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), LnCaP (prostate cancer), and MDA-MB-231 (triple-negative breast cancer).

- Findings : The compound exhibited dose-dependent inhibition of cell viability across all tested lines, indicating potential for therapeutic applications in oncology .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the pyrrolidine core and substituents significantly influence the compound's biological efficacy. The presence of the methoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₉NO₅ |

| Molecular Weight | 245.27 g/mol |

| CAS Number | 83623-93-2 |

| Biological Targets | ASCT2, cancer cell lines |

| Potency in Cell Lines | Sub-micromolar |

| Mechanism | Amino acid transport inhibition |

Case Studies

- Inhibition of ASCT2 :

- Cancer Cell Proliferation :

Q & A

Q. How is the stereochemical configuration of (2S,4S)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid confirmed in synthetic intermediates?

Methodological Answer: The stereochemistry is typically confirmed using X-ray crystallography (for crystalline derivatives) and NMR spectroscopy . For example:

- X-ray analysis : Programs like SHELXL (part of the SHELX suite) refine crystal structures to determine absolute configuration .

- NMR coupling constants : The values between H2 and H4 protons in the pyrrolidine ring provide insights into dihedral angles, corroborating the (2S,4S) configuration. For instance, transannular NOEs in ROESY spectra can resolve axial vs. equatorial substituents .

Q. What synthetic strategies are effective for introducing the tert-butoxycarbonyl (Boc) group to the pyrrolidine nitrogen?

Methodological Answer: The Boc group is introduced via carbamate formation using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions:

Q. How can solubility challenges during purification be addressed for this compound?

Methodological Answer:

Q. What analytical techniques are critical for assessing purity and stability?

Methodological Answer:

- HPLC-MS : Monitors hydrolytic degradation of the Boc group under acidic/basic conditions .

- Thermogravimetric analysis (TGA) : Determines decomposition points (e.g., Boc group cleavage above 130°C) .

Advanced Research Questions

Q. How does the 4-methoxy group influence the pyrrolidine ring’s conformational flexibility?

Methodological Answer: The methoxy group induces ring puckering and stabilizes specific conformers:

- Computational studies : DFT calculations (e.g., Gaussian09) predict energy minima for chair-like vs. envelope conformations. The 4-methoxy substituent favors equatorial positioning, reducing steric clash with the Boc group .

- Crystallographic data : Derivatives like (2S,4S)-1-Boc-4-phenoxy-pyrrolidine-2-carboxylic acid show Cγ-endo puckering, confirmed via X-ray .

Q. What strategies mitigate racemization during coupling reactions involving the carboxylic acid moiety?

Methodological Answer:

Q. How is this compound utilized in the synthesis of proteolysis-targeting chimeras (PROTACs)?

Methodological Answer: The carboxylic acid serves as a linker precursor in PROTAC design:

Q. What computational tools predict the compound’s behavior in biological systems?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.